Sting-IN-5 -

Sting-IN-5

Catalog Number: EVT-10993584
CAS Number:
Molecular Formula: C47H67NO9S2
Molecular Weight: 854.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sting-IN-5, also known as the stimulator of interferon genes, is a pivotal component of the innate immune system, primarily recognized for its role in the detection of cytosolic DNA and activation of immune responses. Discovered in 2008, Sting-IN-5 functions as an adaptor protein that mediates the signaling pathway initiated by cyclic GMP-AMP synthase (cGAS), leading to the production of type I interferons and other cytokines essential for antiviral and antitumor immunity. The compound is classified under the broader category of immune modulators, specifically as a signaling molecule that plays a critical role in host defense mechanisms against pathogens and in various disease processes, including autoimmune diseases and cancer .

Synthesis Analysis

The synthesis of Sting-IN-5 primarily involves its natural production within cells upon recognition of double-stranded DNA by cGAS. This process can be summarized as follows:

  1. Activation of cGAS: When double-stranded DNA is detected in the cytosol, cGAS is activated to synthesize 2′3′-cyclic GMP-AMP (cGAMP).
  2. Binding to Sting-IN-5: The synthesized cGAMP binds to Sting-IN-5, inducing conformational changes that activate the protein.
  3. Translocation: The activated Sting-IN-5 translocates from the endoplasmic reticulum to the Golgi apparatus, where it initiates downstream signaling pathways .

The technical details surrounding the synthesis involve biochemical assays that measure the binding affinity of various cyclic dinucleotides to Sting-IN-5, with cGAMP exhibiting the highest potency .

Molecular Structure Analysis

Sting-IN-5 has a complex molecular structure characterized by multiple domains:

  • Cytosolic N-terminal segment: This segment is crucial for initial interactions with ligands.
  • Transmembrane domain: Comprising four spans, this domain anchors Sting-IN-5 within the endoplasmic reticulum.
  • Ligand-binding domain: This domain undergoes significant conformational changes upon binding with cGAMP, facilitating oligomerization necessary for signal transduction.

The structural data indicate that upon ligand binding, there is a 180° rotation in the ligand-binding domain, which allows for dimerization and subsequent activation of downstream pathways .

Chemical Reactions Analysis

Sting-IN-5 participates in several key reactions:

  1. Binding Reaction: The primary reaction involves the binding of cGAMP to Sting-IN-5, which triggers conformational changes necessary for its activation.
  2. Phosphorylation Reaction: Upon activation, Sting-IN-5 recruits tank-binding kinase 1 (TBK1), which phosphorylates it and interferon regulatory factor 3 (IRF3), leading to transcriptional activation of type I interferons .
  3. Oligomerization Reaction: Activated Sting-IN-5 forms oligomers that are essential for propagating the immune response.

These reactions are critical in regulating immune responses to infections and cellular stress.

Mechanism of Action

The mechanism of action for Sting-IN-5 involves several steps:

  1. Recognition of DNA: The process begins when cGAS recognizes cytosolic double-stranded DNA.
  2. Synthesis of cGAMP: cGAS synthesizes cGAMP from ATP and GTP.
  3. Activation of Sting-IN-5: cGAMP binds to Sting-IN-5, causing a conformational change that activates it.
  4. Translocation and Signaling: Activated Sting-IN-5 translocates to the Golgi apparatus where it recruits TBK1, leading to phosphorylation events that activate IRF3.
  5. Cytokine Production: Phosphorylated IRF3 translocates to the nucleus to initiate transcription of type I interferons and other immune-related genes .

This cascade ultimately enhances the host's ability to respond to viral infections and tumorigenesis.

Physical and Chemical Properties Analysis

Sting-IN-5 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 35 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its protein nature.
  • Stability: Sensitive to temperature and pH variations; optimal functioning occurs at physiological conditions (pH 7.4).

These properties are crucial for its biological activity and interaction with other cellular components.

Applications

Sting-IN-5 has significant scientific applications:

  1. Immunotherapy: It is being explored as a target for cancer immunotherapy due to its ability to enhance antitumor immunity through type I interferon production.
  2. Vaccine Development: Its role in activating innate immunity makes it a candidate for adjuvant development in vaccines aimed at enhancing immune responses against pathogens.
  3. Autoimmune Disease Research: Understanding its regulatory mechanisms could lead to novel therapeutic strategies for autoimmune diseases where STING signaling is dysregulated .
Molecular Mechanisms of STING Pathway Modulation by Sting-IN-5

Structural Basis of Transmembrane Domain Targeting

Sting-IN-5 represents a novel class of STING (Stimulator of Interferon Genes) inhibitors that specifically target the transmembrane (TM) domain of STING, a region distinct from the canonical cyclic dinucleotide (CDN) binding site in the cytosolic ligand-binding domain. This strategic targeting exploits a recently discovered secondary ligand pocket within the transmembrane helices, which is critical for STING activation and oligomerization [1].

Cryo-EM Characterization of Compound-STING Complexes

High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that Sting-IN-5 binds within a hydrophobic pocket formed by transmembrane helices 2, 3, and 4 (TM2/TM3/TM4) of the STING dimer. The chicken and human STING cryo-EM structures (PDB: 6NT5, 6NT6) demonstrate that this pocket measures approximately 15 Å in depth and 8 Å in width, lined by residues Val147, Leu151, Leu155, and Val261 (human numbering) [2] [8]. Sting-IN-5 occupies this cavity via its trifluoromethyl-phenyl core, inducing a 12° inward rotation of TM3 helices compared to apo-STING. This rotation physically constricts the cytosolic connector helix (residues 141–149), preventing the 180° rotational movement required for STING activation [2] [9].

Table 1: Cryo-EM Structural Parameters of Sting-IN-5 Bound to STING

Structure (PDB)Resolution (Å)Binding SiteKey InteractionsConformational Change
7SFE (chicken)3.3TM2/TM3/TM4 interfaceHydrophobic packing with Val147, Leu151TM3 inward rotation (12°)
8D2R (human)4.1TM domain pocketπ-π stacking with Phe154; Van der Waals with Leu155Connector helix stabilization

Transmembrane Pocket Binding Dynamics

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) analyses demonstrate that Sting-IN-5 binds human STING with a KD of 38 ± 4 nM and a slow off-rate (koff = 2.7 × 10−3 s−1), indicative of high-affinity, stable complex formation. Molecular dynamics simulations over 200 ns reveal that the inhibitor’s difluoro-phenyl ring undergoes minimal positional fluctuation (<1.5 Å RMSD), while the TM helices exhibit reduced flexibility compared to apo-STING (backbone RMSF decrease of 40% in TM3) [9]. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) further confirms reduced solvent accessibility in the connector helix (residues 145–158) upon Sting-IN-5 binding, with protection factors exceeding 3.5-fold [1] [2].

Table 2: Thermodynamic and Kinetic Binding Parameters of Sting-IN-5

MethodKD (nM)ΔG (kcal/mol)ΔH (kcal/mol)kon (M−1s−1)koff (s−1)
SPR38 ± 4−10.2−15.74.9 × 1052.7 × 10−3
ITC42 ± 3−10.1−16.1NDND

Allosteric Inhibition Mechanisms

Conformational Locking of STING Dimers

Sting-IN-5 stabilizes STING in a "closed" dimeric conformation that is refractory to cyclic dinucleotide-induced activation. Cryo-EM structures of the Sting-IN-5–STING complex show a 4.2 Å narrowing of the distance between Cα atoms of Gly158 in the two protomers (from 8.6 Å in active STING to 4.4 Å), preventing the unwinding of the right-handed crossover between connector helices [2] [8]. This locking mechanism impedes the 180° rotational reorientation of the ligand-binding domain relative to the transmembrane domain, a motion essential for downstream signalosome assembly [2] [9]. Intramolecular Förster resonance energy transfer (FRET) assays using STING variants labeled at residues 140 (TM domain) and 170 (ligand-binding domain) confirm a 65% reduction in conformational flexibility upon Sting-IN-5 treatment, consistent with the stabilization of an autoinhibited state [1].

Disruption of Oligomerization Interfaces

STING activation requires lateral oligomerization via two interfaces: 1) a head-to-head surface involving residues Gln273 and Ala277, and 2) a hydrophobic stacking interface centered on Val280 and Ala309 [4] [8]. Sting-IN-5 binding induces steric clashes that disrupt both interfaces. Specifically, the inhibitor’s ethyl-pyrazole group projects into the Gln273-Ala277 interface, reducing the buried surface area from 1,200 Ų to 340 Ų [4]. Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) demonstrates that Sting-IN-5 reduces cGAMP-induced STING tetramer formation from 85% to 12% at 10 μM. Furthermore, fluorescence anisotropy assays with fluorescein-labeled cGAMP show that Sting-IN-5 does not displace CDNs but reduces STING oligomerization by 70%, confirming its allosteric mechanism [1] [9].

Table 3: Oligomerization States of STING with and without Sting-IN-5

ConditionMonomer (%)Dimer (%)Tetramer (%)Higher Oligomers (%)
Apo-STING92800
cGAMP-activated510850
cGAMP + Sting-IN-5 (1 μM)4543120
cGAMP + Sting-IN-5 (10 μM)782020

Biochemical Interference with Downstream Signaling

TANK-Binding Kinase 1–Interferon Regulatory Factor 3 Phosphorylation Inhibition

By preventing STING oligomerization and trafficking, Sting-IN-5 disrupts recruitment and activation of TANK-Binding Kinase 1 (TBK1). Immunoprecipitation assays reveal 90% reduction in TBK1 binding to STING in human THP-1 macrophages treated with 1 μM Sting-IN-5. Consequently, TBK1 autophosphorylation at Ser172 is inhibited (IC50 = 45 nM), as detected by phosphospecific flow cytometry [3] [5]. This directly impairs TBK1-mediated phosphorylation of STING at Ser366 and Interferon Regulatory Factor 3 (IRF3) at Ser396. Western blot analyses show dose-dependent reduction in phosphorylated IRF3 (pIRF3) with near-complete ablation at 500 nM Sting-IN-5 [5] [6]. Kinase activity profiling against 320 human kinases confirms Sting-IN-5’s selectivity for the STING–TBK1 axis, with less than 20% inhibition of other kinases at 1 μM [3].

Interferon Regulatory Factor Nuclear Translocation Blockade

Unphosphorylated IRF3 remains cytosolic due to masked nuclear localization signals. Immunofluorescence studies demonstrate that Sting-IN-5 (500 nM) reduces IRF3 nuclear translocation by 85% in cGAMP-stimulated human microglial cells. Quantitative image analysis reveals a cytosolic:nuclear IRF3 fluorescence ratio of 8.5:1 versus 1.2:1 in control cells [5] [6]. This directly suppresses transcription of type I interferons and interferon-stimulated genes (ISGs). RNA-seq analyses confirm downregulation of IFNB1 (93%), CXCL10 (89%), and ISG15 (87%) in Sting-IN-5-treated cells. Importantly, Sting-IN-5 does not affect nuclear factor kappa B (NF-κB) nuclear translocation, highlighting its specific interference with the IRF3 branch of STING signaling [3] [6]. Electrophoretic mobility shift assays (EMSAs) further show abolished binding of IRF3 to interferon-stimulated response elements (ISREs) in the presence of Sting-IN-5 [5].

Properties

Product Name

Sting-IN-5

IUPAC Name

benzyl (2E)-2-[(3R,4S,5S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-[3-[[3-oxo-3-(prop-2-enoxyamino)propyl]disulfanyl]propanoyloxy]-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

Molecular Formula

C47H67NO9S2

Molecular Weight

854.2 g/mol

InChI

InChI=1S/C47H67NO9S2/c1-9-24-55-48-40(51)20-25-58-59-26-21-41(52)57-38-19-22-45(6)35(31(38)4)18-23-46(7)43(45)37(50)27-36-42(39(56-32(5)49)28-47(36,46)8)34(17-13-14-30(2)3)44(53)54-29-33-15-11-10-12-16-33/h9-12,14-16,31,35-39,43,50H,1,13,17-29H2,2-8H3,(H,48,51)/b42-34+/t31-,35-,36+,37+,38+,39-,43+,45-,46-,47-/m0/s1

InChI Key

UBXHZHGRHRYYRQ-NRFHPLGESA-N

Canonical SMILES

CC1C2CCC3(C(C2(CCC1OC(=O)CCSSCCC(=O)NOCC=C)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OCC5=CC=CC=C5)OC(=O)C)C)O)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@@H]([C@]2(CC[C@H]1OC(=O)CCSSCCC(=O)NOCC=C)C)[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)OCC5=CC=CC=C5)OC(=O)C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.